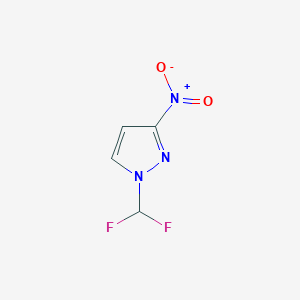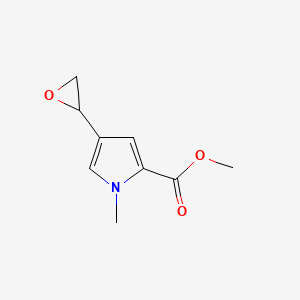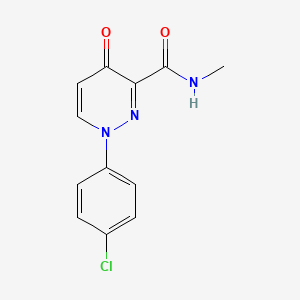
1-(difluoromethyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(difluoromethyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H3F2N3O2 and its molecular weight is 163.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(Difluoromethyl)-3-nitro-1H-pyrazole is used in medicinal chemistry. Wang et al. (2019) developed a method for the ex situ generation of difluorodiazoethane and its efficient use in [3 + 2] cycloaddition with nitroolefins. This method provides access to a series of 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles, which are of interest in medicinal chemistry (Wang et al., 2019).
Structural Analysis and Spectroscopy
The compound 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a related compound, was studied by Hernández-Ortega et al. (2012). They analyzed its crystal structure, revealing hydrogen bonding and weak C—H⋯N interaction (Hernández-Ortega et al., 2012).
Energetic Material Applications
Singh et al. (2021) reported on the synthesis of polynitro pyrazole, highlighting their potential as energetic materials. They synthesized a new energetic metal-organic framework (EMOF) and high-energy-density materials (HEDMs) based on polynitro pyrazole (Singh et al., 2021).
Herbicidal Applications
Clark (1996) explored the use of pyrazole nitrophenyl ethers (PPEs), a class of chemistry including pyrazolyl fluorotolyl ethers, as herbicides. These compounds inhibit protoporphyrinogen IX oxidase, showing substantial pre-emergent activity on narrowleaf weed species (Clark, 1996).
Antimicrobial Activities
Chundawat et al. (2016) synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones and evaluated their in vitro antibacterial and antifungal activities. The study highlights the potential of these compounds in antimicrobial applications (Chundawat et al., 2016).
Supramolecular Materials
Moyano et al. (2021) investigated 1H-pyrazoles for their potential in forming hydrogen-bonded supramolecular materials. The study provided insights into how different substitutions affect the thermal stability, fluorescence, and H-bonding ability of these compounds (Moyano et al., 2021).
Properties
IUPAC Name |
1-(difluoromethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3O2/c5-4(6)8-2-1-3(7-8)9(10)11/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAZJYJFYCOXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B2883003.png)
![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B2883006.png)

![N-(4-acetylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2883012.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2883017.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883021.png)




